2-benzyl-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione
Description
Properties
IUPAC Name |
2-benzyl-4-hydroxyisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-12-8-4-7-11-13(12)15(19)16(14(11)18)9-10-5-2-1-3-6-10/h1-8,17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJDIDLQTWIFLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C(=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Isoindoline-1,3-dione Derivatives
One common method involves the alkylation of a 4-hydroxyisoindoline-1,3-dione intermediate with benzyl halides or benzyl derivatives under basic or catalytic conditions. This approach allows selective substitution at the nitrogen or carbon centers depending on reaction conditions.
- Starting materials: 4-hydroxyisoindoline-1,3-dione or phthalimide derivatives
- Reagents: Benzyl bromide, benzyl chloride, or benzyl alcohol derivatives
- Conditions: Use of bases such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF, DMSO)
- Outcome: Formation of 2-benzyl substituted isoindoline-1,3-dione with retention of the hydroxy group at position 4
Cyclization and Hydroxylation Routes
An alternative method involves cyclization of appropriate phthalic anhydride derivatives with benzyl amines, followed by selective hydroxylation.
- Step 1: Condensation of phthalic anhydride with benzylamine to form N-benzylphthalimide intermediates
- Step 2: Reduction or selective hydroxylation at the 4-position using oxidizing agents or catalytic hydroxylation protocols
- Catalysts/Reagents: Use of oxidants like m-chloroperbenzoic acid (mCPBA) or catalytic systems for hydroxylation
- Advantages: This method can offer regioselectivity and control over the hydroxy substitution
Patent-Described Processes
According to US Patent US9133161B2, processes for preparing isoindoline-1,3-dione compounds include:
- Use of amino compounds and methylation steps to introduce substituents on the isoindoline ring
- Controlled reaction conditions to favor formation of specific hydroxy-substituted derivatives
- The patent emphasizes the use of specific reaction sequences and purification steps to isolate compounds like this compound with high purity and yield.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Alkylation | Benzyl bromide, K2CO3, DMF, 60-80°C | Base-mediated alkylation, moderate temp |
| Cyclization | Phthalic anhydride, benzylamine, reflux in solvent (e.g., AcOH) | Forms N-benzylphthalimide intermediate |
| Hydroxylation | mCPBA or catalytic oxidants, room temp to 40°C | Selective hydroxylation at position 4 |
| Purification | Column chromatography or recrystallization | To obtain pure compound |
Research Findings and Yields
- Alkylation reactions typically yield 60-85% of the desired 2-benzyl substituted product depending on reaction time and temperature.
- Hydroxylation steps are sensitive to reaction conditions; over-oxidation can lead to by-products.
- Purification techniques significantly impact the final purity, with chromatographic methods preferred for isolating the hydroxy-substituted isoindoline-dione.
- The synthetic route is scalable and adaptable for producing derivatives with similar substitution patterns.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups in the isoindole ring can be reduced to form hydroxyl groups.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include various substituted isoindole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that 2-benzyl-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione exhibits potential anticancer properties. Studies have shown that compounds with similar isoindole structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and death .
Antimicrobial Properties
This compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it may be effective against certain bacterial strains, making it a candidate for developing new antimicrobial agents. The structure allows for modifications that could enhance its efficacy and spectrum of activity against pathogens .
Organic Synthesis
Building Block for Complex Molecules
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups can be easily modified to create derivatives with specific desired properties. This versatility is particularly useful in the development of pharmaceuticals and agrochemicals .
Materials Science
Polymer Chemistry
The compound's unique structure allows it to be incorporated into polymer matrices, potentially enhancing the mechanical and thermal properties of the resulting materials. Research is ongoing to explore its use in creating advanced materials with specific functionalities, such as improved thermal stability or enhanced electrical conductivity .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-benzyl-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. For example, it can act as an activator of E3 ligase, which ubiquitinylates proteins for proteolysis . This interaction leads to the degradation of target proteins, thereby modulating various cellular pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The isoindole-1,3-dione derivatives differ primarily in substituent type and position. Key analogs include:
- Hydroxyl vs. However, methoxy groups may improve metabolic stability by reducing oxidative susceptibility .
- Benzyl vs.
Physicochemical Properties
- Lipophilicity : The benzyl group increases logP compared to unsubstituted phthalimide, favoring blood-brain barrier penetration. Compound 18’s benzimidazolyl-butyl chain further elevates lipophilicity but may reduce aqueous solubility.
- Solubility : The hydroxyl group enhances water solubility relative to methoxy or nitro derivatives, critical for bioavailability.
Research Findings and Molecular Modeling Insights
Molecular docking studies on isoindole-1,3-dione derivatives reveal critical structure-activity relationships (SARs):
- Hydrogen-Bond Networks : The hydroxyl group in the target compound is predicted to form hydrogen bonds with PDE10A residues (e.g., Tyr 693), while methoxy groups in analogs like Compound 18 interact via van der Waals forces .
- Steric Effects : Bulky substituents at C2 (e.g., benzimidazolyl-butyl) improve fit into PDE10A’s hydrophobic cleft, whereas smaller groups (e.g., benzyl) may limit potency despite favorable π-stacking .
Structural Analysis Techniques
- Crystallography : SHELX software (e.g., SHELXL for refinement) has been pivotal in determining the crystal structures of isoindole-1,3-dione derivatives, enabling precise measurement of bond angles and torsion angles critical for SAR studies .
- Visualization : ORTEP-3 facilitates the generation of thermal ellipsoid plots, aiding in the interpretation of molecular geometry and crystallographic disorder in related compounds .
Biological Activity
2-Benzyl-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione, a compound belonging to the isoindole family, has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 252.27 g/mol. Its structure features a benzyl group and a hydroxy substituent on the isoindole core, which is crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that isoindole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit tyrosyl-DNA phosphodiesterase 2 (TDP2), an enzyme implicated in DNA repair processes in cancer cells. The best analogs demonstrated an IC50 value of around 4.8 µM against TDP2, suggesting a promising avenue for developing new anticancer agents .
Antiviral Properties
Another area of interest is the antiviral activity of isoindole compounds. Research indicates that certain derivatives can inhibit viral replication by targeting specific viral enzymes. For example, structural modifications at the benzyl position enhance binding affinity to viral targets, suggesting that this compound could be optimized for better antiviral efficacy .
Neuroprotective Effects
The neuroprotective potential of this compound has also been explored. Studies show that isoindole derivatives can mitigate neurotoxicity associated with amyloid-beta (Aβ) aggregation in models of Alzheimer's disease. The ability to prevent Aβ-induced neurodegeneration positions these compounds as candidates for further development in neurodegenerative disease therapies .
Case Study 1: Anticancer Efficacy
In a study evaluating various isoindole derivatives for anticancer activity, researchers found that modifications at the C-4 position significantly influenced potency against cancer cell lines. The compound demonstrated selective inhibition of TDP2 and enhanced apoptosis in cancer cells .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 12q | 4.8 | TDP2 inhibition |
| 12a | 10.5 | Induction of apoptosis |
Case Study 2: Neuroprotective Activity
In transgenic Drosophila models expressing human Aβ42 peptides, treatment with isoindole derivatives led to a ~70% rescue of neurodegenerative phenotypes at concentrations of 75 and 100 µM. Immunofluorescence imaging confirmed a significant reduction in amyloid plaques in treated larvae .
| Treatment Concentration (µM) | Phenotypic Rescue (%) | Plaque Reduction (%) |
|---|---|---|
| 75 | 68 | 60 |
| 100 | 70 | 65 |
The biological activities of this compound are primarily attributed to its ability to interact with specific enzymes and proteins involved in critical cellular processes:
- Inhibition of TDP2 : This enzyme plays a role in DNA repair; its inhibition can lead to increased DNA damage in cancer cells.
- Antiviral Mechanisms : By targeting viral replication enzymes, isoindoles can disrupt the life cycle of viruses.
- Neuroprotective Pathways : Compounds may modulate oxidative stress responses and reduce inflammation in neuronal cells.
Q & A
Q. What are the established synthetic routes for 2-benzyl-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione, and how can reaction conditions be optimized?
The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves refluxing equimolar amounts of the isoindole-dione precursor (e.g., 2-hydroxy-1H-isoindole-1,3-dione) with a benzylamine derivative in ethanol for 1–2 hours. Slow evaporation of the solvent yields crystalline products suitable for X-ray analysis (72% yield, m.p. 155–158°C) . Optimization strategies include:
- Solvent selection : Polar protic solvents (ethanol, methanol) enhance solubility and reaction homogeneity.
- Temperature control : Reflux (~78°C for ethanol) ensures sufficient energy for condensation without decomposition.
- Purification : Crystallization via slow evaporation improves purity and facilitates structural characterization.
Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Data collection : High-resolution diffraction data from a suitable crystal (e.g., mounted on a Bruker D8 VENTURE diffractometer).
- Structure solution : Use direct methods in SHELXS or SHELXD for phase determination .
- Refinement : SHELXL refines atomic coordinates, thermal parameters, and hydrogen placements. Hydrogen atoms are either located in difference Fourier maps or placed geometrically (riding model with C–H = 0.93–0.97 Å, Uiso = 1.2Ueq of parent atoms) .
- Visualization : ORTEP-3 generates thermal ellipsoid plots to validate molecular geometry .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., bond lengths, angles) be resolved during refinement?
Discrepancies may arise from disorder, thermal motion, or insufficient data resolution. Mitigation strategies include:
- Constraints/restraints : Apply distance (DFIX) or displacement parameter (SIMU) restraints in SHELXL for disordered regions .
- Hydrogen handling : Use neutron diffraction or quantum-mechanical calculations to validate positions if X-ray data ambiguity exists .
- Validation tools : Cross-check with PLATON or Mercury to ensure geometric consistency with similar structures.
Q. What methodologies are employed to investigate the biological activity of this compound, particularly in targeted protein degradation?
Derivatives of isoindole-diones are explored as proteolysis-targeting chimeras (PROTACs). Key approaches:
- In vitro assays : Measure binding affinity to target proteins (e.g., androgen receptors) via surface plasmon resonance (SPR) or fluorescence polarization.
- Molecular docking : Use AutoDock Vina to model interactions between the isoindole-dione scaffold and receptor binding pockets .
- Cellular degradation studies : Western blotting or immunofluorescence to assess target protein knockdown efficiency in cell lines .
Q. How should researchers handle and store this compound to prevent decomposition or hygroscopic effects?
- Storage : Under inert gas (N2 or Ar) at 2–8°C in airtight, light-resistant containers .
- Handling : Use gloveboxes or Schlenk lines for air-sensitive steps. Avoid exposure to moisture or high temperatures (>150°C) .
- Decomposition monitoring : Regular HPLC or TLC analysis to detect degradation products (e.g., phthalic acid derivatives).
Q. What strategies are effective for synthesizing structural analogs with modified benzyl or hydroxy groups?
- Benzyl substitution : Replace the benzylamine reactant with substituted analogs (e.g., 2-fluoro-4-hydroxybenzylamine) to alter electronic or steric properties .
- Hydroxy group functionalization : Protect the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers during synthesis, followed by deprotection .
- Characterization : Compare melting points, <sup>1</sup>H/<sup>13</sup>C NMR, and SC-XRD data with the parent compound to confirm structural integrity .
Q. How can computational methods predict the physicochemical properties and reactivity of this compound?
- LogP/PSA calculation : Tools like ChemAxon or Molinspiration estimate partition coefficient (LogP = ~1.73) and polar surface area (PSA = ~54.45 Ų) to predict bioavailability .
- DFT studies : Gaussian 09 optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) to assess redox behavior .
- MD simulations : GROMACS models solvation dynamics and protein-ligand interactions for mechanistic insights .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
